1-(2,3-Difluorophenyl)-2,2-difluoroethanone
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Overview
Description
1-(2,3-Difluorophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms on the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Difluorophenyl)-2,2-difluoroethanone typically involves the reaction of 2,3-difluorobenzoyl chloride with difluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Difluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2,3-Difluorophenyl)-2,2-difluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 1-(2,4-Difluorophenyl)-2,2-difluoroethanone
- 1-(2,3-Difluorophenyl)-2-fluorobenzamide
- 1-(2,3-Difluorophenyl)-2,2-difluoropropanone
Uniqueness: 1-(2,3-Difluorophenyl)-2,2-difluoroethanone is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H4F4O |
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Molecular Weight |
192.11 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4F4O/c9-5-3-1-2-4(6(5)10)7(13)8(11)12/h1-3,8H |
InChI Key |
VSSIMCBNVUZWLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)C(F)F |
Origin of Product |
United States |
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